H-Asp-OtBu

Descripción general

Descripción

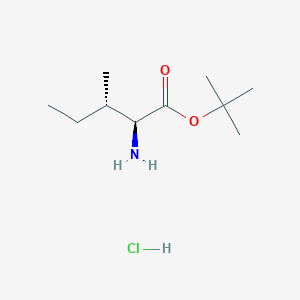

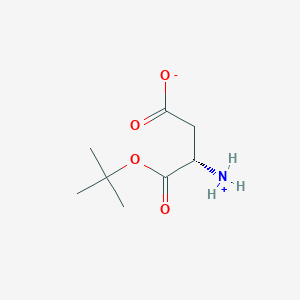

H-Asp-OtBu, also known as L-Aspartic acid alpha tert-butyl ester, is a derivative of aspartic acid . It is a pre-loaded resin used for the synthesis of peptides containing C-terminal aspartic acid aldehyde .

Synthesis Analysis

H-Asp-OtBu is used in Fmoc solid-phase peptide synthesis . After condensation of the side-chain carboxy with an appropriate amine or alcohol, the β-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively, facilitating the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .Molecular Structure Analysis

The molecular formula of H-Asp-OtBu is C8H15NO4 . The molecular weight is 189.21 .Chemical Reactions Analysis

H-Asp-OtBu is suitable for Fmoc solid-phase peptide synthesis . The base resin is amino PEG-PS-polymer (90 µm) .Physical And Chemical Properties Analysis

H-Asp-OtBu is a solid substance, with a color ranging from white to yellow to beige . The loading, determined from the substitution of the Fmoc-Leu loaded resin, is 0.15 - 0.25 mmol/g .Aplicaciones Científicas De Investigación

Synthesis and Radiolabeling : H-Asp-OtBu is used in the synthesis of peptides for radiolabeling and studying biological activities. For instance, it was employed in the synthesis of Pro peptides containing the sequence of the oostatic hormone and its shorter analogues for studying their effect on oogenesis in Sarcophaga bullata Parker (Diptera) (Hlaváček, Bennettová, Barth, & Tykva, 2009).

Peptide Synthesis and Aspartimide Problem : In the Fmoc-based solid-phase peptide synthesis (SPPS), H-Asp-OtBu has been studied for its role in minimizing aspartimide formation, a common problem in peptide synthesis. Research has shown that using certain derivatives of Asp can reduce aspartimide-related by-products more efficiently (Mergler & Dick, 2005).

Backbone Amide Protection : H-Asp-OtBu was also involved in studies for preventing aspartimide formation in Asp-Gly-containing peptides. Here, the focus was on developing new methods for backbone amide protection during peptide synthesis (Röder, Henklein, Weisshoff, Mügge, Pätzel, Schubert, Carpino, & Henklein, 2010).

Biophysical Characterization of Proteins : H-Asp-OtBu has been used in the production and biophysical characterization of proteins, like the C-terminal domain of yeast oligosaccharyl transferase. This study explored the effects of mutations within the protein and confirmed its activity using various biophysical methods (Huang, Mohanty, & Banerjee, 2010).

Antioxidant Potential : A novel tetrapeptide derivative containing H-Asp-OtBu was investigated for its antioxidant potential in rat models. The study showed that this compound could serve as an effective cardioprotective agent (Manikandan, Sumitra, Kumar, Gayathri, Arutselvan, Manohar, & Puvanakrishnan, 2002).

Inhibition of P-glycoprotein : A derivative of H-Asp-OtBu was used to develop compounds for inhibiting drug efflux through P-glycoprotein, which is crucial in overcoming multidrug resistance in cancer therapy (Arnaud et al., 2010).

Mecanismo De Acción

Target of Action

H-Asp-OtBu, also known as tert-butyl aspartate, is a derivative of the amino acid aspartic acid . Aspartic acid plays a crucial role in the biosynthesis of proteins and certain amino acids.

Mode of Action

As an aspartic acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Result of Action

As an aspartic acid derivative, it may influence various physiological activities, including the secretion of anabolic hormones, energy supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Safety and Hazards

H-Asp-OtBu may be harmful if inhaled, absorbed through skin, or swallowed. It may cause irritation to skin, eyes, and respiratory tract . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

H-Asp-OtBu, as an aspartic acid derivative, has been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .

Propiedades

IUPAC Name |

(3S)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWCNJZIFKBDJQ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

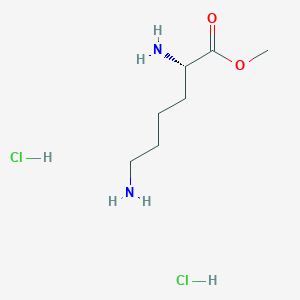

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

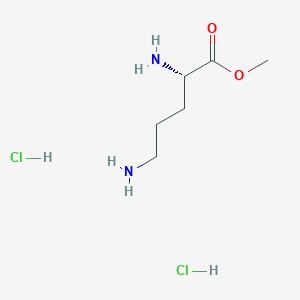

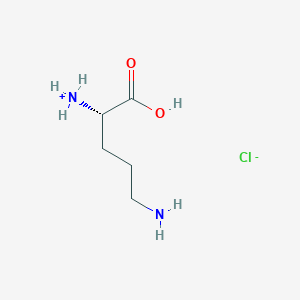

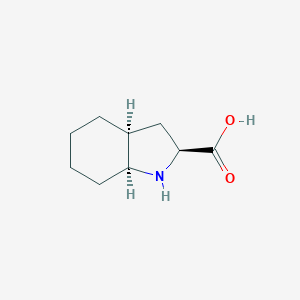

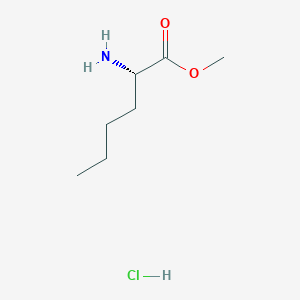

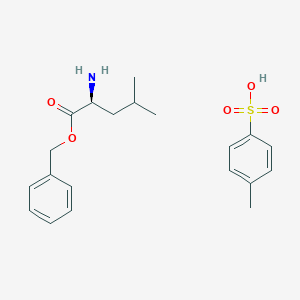

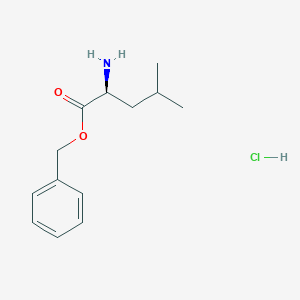

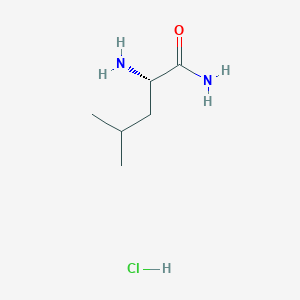

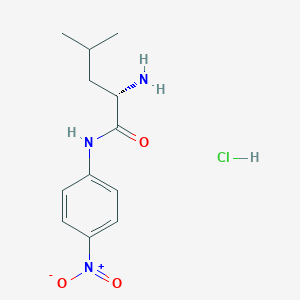

Feasible Synthetic Routes

Q & A

Q1: What is the role of H-Asp(OtBu)-OtBu·HCl in synthesizing γ-PGAasp-CDDP?

A1: H-Asp(OtBu)-OtBu·HCl, a derivative of Aspartic acid, serves as a crucial linker molecule in the synthesis of γ-PGAasp-CDDP []. The research paper describes its use in an amidation reaction with poly-γ-glutamic acid (γ-PGA). This reaction forms the γ-PGA-asp conjugate, which then acts as a carrier for the anti-cancer drug Cisplatin (CDDP). Essentially, H-Asp(OtBu)-OtBu·HCl facilitates the conjugation of γ-PGA and CDDP, ultimately contributing to the formation of the target conjugate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.